molecular formula C19H16FN3O4 B2361393 (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide CAS No. 898430-70-1

(Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2361393
CAS No.: 898430-70-1
M. Wt: 369.352
InChI Key: ZALQCFGNPVLOQL-TWGQIWQCSA-N
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Description

(Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound that features a pyrrolidinone ring, a fluorophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through various coupling reactions. The final step often involves the formation of the acrylamide moiety under specific conditions to ensure the desired (Z)-configuration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring or the phenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can facilitate binding to specific sites, while the acrylamide moiety may participate in covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
  • (Z)-N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
  • (Z)-N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide

Uniqueness

The uniqueness of (Z)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide lies in the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and chemical behaviors.

Properties

IUPAC Name

(Z)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c20-14-2-1-3-17(10-14)22-12-15(11-19(22)25)21-18(24)9-6-13-4-7-16(8-5-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALQCFGNPVLOQL-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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